![molecular formula C23H24N4O2S B3018598 N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-55-6](/img/structure/B3018598.png)

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

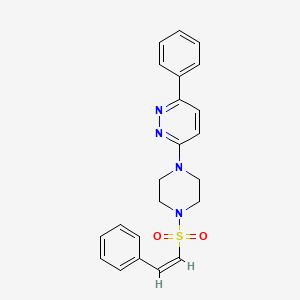

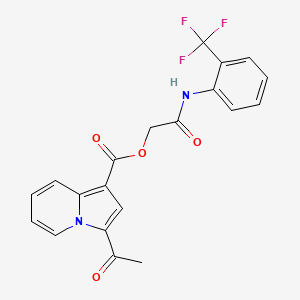

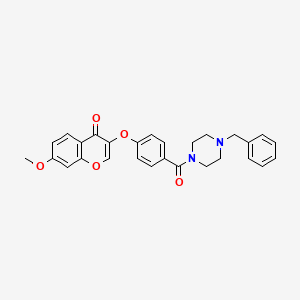

The compound "N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological relevance.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the cyclization of hydrazonoyl chlorides with pyridines, as described in the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines . The process may involve the generation of intermediates such as N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates, followed by oxidation to yield the desired triazolopyridines. Similar synthetic strategies could be applied to the target compound, with appropriate modifications to incorporate the specific sulfonamide and methyl groups.

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by the presence of a triazole ring fused to a pyridine ring. The substitution pattern on the rings, particularly at the 8-position with a sulfonamide group, can significantly influence the molecular conformation and intermolecular interactions . The presence of dimethylphenyl and methylphenylmethyl groups would add steric bulk and could affect the molecule's overall shape and electronic distribution.

Chemical Reactions Analysis

The reactivity of triazolopyridine derivatives can vary depending on the substituents present on the core structure. For instance, the presence of a sulfonamide group can introduce sites for potential chemical reactions, such as sulfonation or amidation . The compound's reactivity could also be explored in the context of forming new bonds or functional groups, as seen in the synthesis of various derivatives, including those with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic triazole moiety could contribute to its stability and potential interactions with biological targets. The sulfonamide group is known to impart solubility in water, which could affect the compound's pharmacokinetic properties. Additionally, the electronic properties of the molecule, such as its dipole moment and electron distribution, would be key factors in its reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

[1,2,4]Triazolo[4,3-a]pyridine sulfonamides have been investigated for their herbicidal properties. Research has shown that compounds within this class possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. These studies indicate the potential for developing effective herbicides from this chemical class, which can contribute to agricultural productivity and weed management strategies (Moran, 2003).

Insecticidal Activity

Compounds bearing the [1,2,4]triazolo[4,3-a]pyridine moiety have also been explored for their insecticidal properties. Novel bioactive sulfonamide thiazole derivatives, incorporating this moiety, demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential of this class of compounds in developing new insecticidal agents to protect crops from pest damage (Soliman et al., 2020).

Antimicrobial Activity

The antimicrobial activity of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been a subject of investigation, with studies indicating that these compounds have efficacy against a range of microorganisms. This suggests their utility in developing new antimicrobial agents to combat bacterial and fungal infections (Abdel-Motaal & Raslan, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-7-9-20(10-8-16)15-27(21-13-17(2)12-18(3)14-21)30(28,29)22-6-5-11-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGJDHOUFWSZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)

![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)